

# Ervogastat in Nonalcoholic Steatohepatitis (NASH): A Comparative Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ervogastat |           |
| Cat. No.:            | B10831021  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of **Ervogastat** (PF-06865571), a selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, in various animal models of Nonalcoholic Steatohepatitis (NASH). While specific quantitative data for **Ervogastat** monotherapy across multiple distinct animal models remains limited in publicly available literature, this guide leverages data from its closely related predecessor compound, PF-06427878, to provide insights into the potential therapeutic effects of DGAT2 inhibition in NASH. The information is supplemented with the established mechanism of action and comparisons with other therapeutic alternatives.

### **Mechanism of Action: DGAT2 Inhibition**

**Ervogastat** is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis in the liver.[1][2][3] By blocking DGAT2, **Ervogastat** aims to reduce the accumulation of triglycerides in hepatocytes, a hallmark of steatosis, which is the initial stage of NASH.[4][5] The inhibition of DGAT2 is also associated with a downstream reduction in the expression of genes involved in de novo lipogenesis, further contributing to the reduction of liver fat.[1][3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ervogastat in Nonalcoholic Steatohepatitis (NASH): A
  Comparative Guide to Preclinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10831021#cross-validation-of-ervogastat-s-effects-in-different-nash-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com